![molecular formula C41H60O11 B605700 Avermectin B1a monosaccharide CAS No. 71831-09-9](/img/structure/B605700.png)
Avermectin B1a monosaccharide
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Overview
Description
Avermectin B1a monosaccharide is a macrolide anthelmintic and a monosaccharide form of avermectin B1a . It is derived from a 16-membered lactone ring and occurs naturally as a fermentation product of Streptomyces avermitilis . It consists of a 6,6-spiroacetal north segment attached to the disaccharide oleandrosyl-oleandrosyl, and a unique, highly sensitive hexahydrobenzofuran south segment .
Synthesis Analysis
The total synthesis of avermectin B1a has been achieved by synthetic organic chemists . The synthesis involves stereoselective construction of the hexahydrobenzofuran and spiroacetal segments, as well as the C8–C11 E, E -diene . The synthesis also involves macrolactone cyclization without disturbing the readily epimerizable C2 stereogenic center and the C3–C4 double bond .
Molecular Structure Analysis
Avermectin B1a monosaccharide has a molecular formula of C41H60O11 . It is a 16-membered macrolactone that consists of a 6,6-spiroacetal north segment attached to the disaccharide oleandrosyl-oleandrosyl, and a unique, highly sensitive hexahydrobenzofuran south segment .
Chemical Reactions Analysis
The biosynthetic relationships of avermectins A1a, A2a, B1a, B2a, and their respective monosaccharides and aglycones have been studied . The study involved feeding 14C-labeled avermectin compounds prepared from [1-14C]acetate to Streptomyces avermitilis strain MA5502 .
Physical And Chemical Properties Analysis
Avermectins are less volatile and poorly soluble in water . About 50% of ivermectin takes less than 6 hours to dissolve in water, while 90% of the drugs take more than 16.8 days to dissolve in water .
Scientific Research Applications
Anthelmintic and Insecticidal Properties
Avermectins are generally used as a pesticide for the treatment of pests and parasitic worms due to their anthelmintic and insecticidal properties . Avermectin B1a monosaccharide is a potent inhibitor of nematode larval development .
Anticancer Activity
Recent studies have shown that avermectin also has anticancer activities . The exact mechanisms of its anticancer activity are still under investigation.
Antidiabetic Activity
Avermectin has been found to have antidiabetic activities . It could potentially be used in the treatment of diabetes
Mechanism of Action
Target of Action
Avermectin B1a monosaccharide primarily targets the glutamate-gated chloride channels that are specific to invertebrates . These channels play a crucial role in the transmission of electrical impulses in invertebrate nerve and muscle cells .
Mode of Action
Avermectin B1a monosaccharide interacts with its targets by enhancing the effects of glutamate . This interaction amplifies the glutamate effects on the invertebrate-specific gated chloride channel, thereby preventing the transmission of electrical impulses in the muscle and nerves of invertebrates . This mode of action is primarily responsible for its anthelmintic and insecticidal properties .
Biochemical Pathways
The biosynthesis of Avermectin B1a monosaccharide involves several enzymes such as AveE, AveF, AveC, and AveD . AveE, a Cyt P450 monooxygenase, catalyzes the cyclization between C6 and C8 to form a furan ring . AveF, a keto reductase, catalyzes the reduction of the keto group on C5 to a hydroxyl group . AveD possesses a methyltransferase activity that requires SAM .
Pharmacokinetics
Avermectin B1a monosaccharide can be administered through different routes such as topical, subcutaneous, and oral . .
Result of Action
The primary result of Avermectin B1a monosaccharide’s action is the prevention of the transmission of electrical impulses in the muscle and nerves of invertebrates . This leads to paralysis and death of the parasites, demonstrating its potent anthelmintic and insecticidal properties .
Safety and Hazards
properties
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVWYDMYMRLKIV-OESCZRLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601029459 |
Source
|
Record name | MSB 1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Avermectin B1a monosaccharide |
Q & A
Q1: What can you tell us about the biological activity of Avermectin B1a monosaccharide?
A1: Although the research papers don't directly investigate the activity of Avermectin B1a monosaccharide, one study mentions its use in synthesizing C-2″β- and C-2″α-fluoro Avermectin B1a. [] This suggests that the monosaccharide itself might not be the active component but serves as a crucial building block for the biologically active Avermectin B1a molecule. Further research is needed to determine if Avermectin B1a monosaccharide possesses any intrinsic biological activity.
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